molecular formula C14H10ClF3N4O B10935752 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B10935752
M. Wt: 342.70 g/mol
InChI Key: VVLVATVZFVNFIW-UHFFFAOYSA-N
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Description

2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The final step involves coupling the two rings using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Uniqueness

The presence of the trifluoromethyl-substituted phenyl group in 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole distinguishes it from similar compounds, potentially enhancing its chemical stability, bioactivity, and overall utility in various applications.

Properties

Molecular Formula

C14H10ClF3N4O

Molecular Weight

342.70 g/mol

IUPAC Name

2-(4-chloro-1-ethylpyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H10ClF3N4O/c1-2-22-7-10(15)11(21-22)13-20-19-12(23-13)8-4-3-5-9(6-8)14(16,17)18/h3-7H,2H2,1H3

InChI Key

VVLVATVZFVNFIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F)Cl

Origin of Product

United States

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